Methyl 4-thioethylbenzoylformate
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Overview
Description
Methyl 4-thioethylbenzoylformate is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoylformate, featuring a thioethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-thioethylbenzoylformate typically involves the reaction of 4-thioethylbenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the methanol acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-thioethylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Methyl 4-(sulfoxyethyl)benzoylformate, Methyl 4-(sulfonylethyl)benzoylformate.
Reduction: Methyl 4-thioethylbenzyl alcohol.
Substitution: 4-thioethylbenzoic acid.
Scientific Research Applications
Methyl 4-thioethylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-thioethylbenzoylformate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioethyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethylbenzoylformate: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
Methyl 4-methylbenzoylformate: Contains a methyl group instead of a thioethyl group, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 4-thioethylbenzoylformate is unique due to the presence of the thioethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
methyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMOCOTXVHQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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